molecular formula C11H12N4O3 B14918256 2-Amino-7-methoxy-1H-indole-3,5-dicarboxamide

2-Amino-7-methoxy-1H-indole-3,5-dicarboxamide

Cat. No.: B14918256
M. Wt: 248.24 g/mol
InChI Key: XLUAZALEMNRAKR-UHFFFAOYSA-N
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Description

2-Amino-7-methoxy-1H-indole-3,5-dicarboxamide is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and two carboxamide groups attached to the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methoxy-1H-indole-3,5-dicarboxamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methoxy-1H-indole-3,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxamide groups to amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Amino-7-methoxy-1H-indole-3,5-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-methoxy-1H-indole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1H-indole-3-carboxamide
  • 7-Methoxy-1H-indole-2,3-dione
  • 2-Amino-5-methoxy-1H-indole-3-carboxamide

Uniqueness

2-Amino-7-methoxy-1H-indole-3,5-dicarboxamide is unique due to the presence of both amino and methoxy groups on the indole ring, along with two carboxamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

2-amino-7-methoxy-1H-indole-3,5-dicarboxamide

InChI

InChI=1S/C11H12N4O3/c1-18-6-3-4(10(13)16)2-5-7(11(14)17)9(12)15-8(5)6/h2-3,15H,12H2,1H3,(H2,13,16)(H2,14,17)

InChI Key

XLUAZALEMNRAKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1NC(=C2C(=O)N)N)C(=O)N

Origin of Product

United States

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